molecular formula C6H9ClO2 B2445533 Methyl 2-chloro-2-cyclopropylacetate CAS No. 139132-18-6

Methyl 2-chloro-2-cyclopropylacetate

Cat. No.: B2445533
CAS No.: 139132-18-6
M. Wt: 148.59
InChI Key: HHJQXFNQWRDALU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-cyclopropylacetate is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a cyclopropyl group and a chloro substituent, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the chlorination of cyclopropylacetic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-2-cyclopropylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Yields substituted cyclopropylacetates.

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Results in alcohols.

Scientific Research Applications

Methyl 2-chloro-2-cyclopropylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-cyclopropylacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive. The chloro substituent acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-2-cyclopropylacetate is unique due to the combination of the cyclopropyl group and the chloro substituent, which enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-chloro-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJQXFNQWRDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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